Product packaging for Ethyl 2-(2H-pyran-2-yl)acetate(Cat. No.:CAS No. 38786-78-6)

Ethyl 2-(2H-pyran-2-yl)acetate

Cat. No.: B3052135
CAS No.: 38786-78-6
M. Wt: 172.22 g/mol
InChI Key: ODBPUDIQDAAIJC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 2H-Pyran Chemistry

The chemistry of pyrans, six-membered heterocyclic compounds containing an oxygen atom, has been a subject of interest for well over a century. vedantu.comchemicalbook.com The two isomers of pyran, 2H-pyran and 4H-pyran, are distinguished by the location of their double bonds. wikipedia.org While derivatives of pyran are widespread in nature, the parent pyran compounds themselves were synthesized and characterized much later, with 4H-pyran being isolated in 1962. vedantu.comwikipedia.org These simple pyrans proved to be highly unstable. vedantu.comwikipedia.org

The instability of simple 2H-pyrans is a key characteristic, as they are prone to a reversible valence isomerization to form open-chain 1-oxatrienes through a 6π-electrocyclization process. nih.govclockss.org This equilibrium often makes their isolation as pure compounds challenging. nih.gov However, the fusion of a 2H-pyran ring to an aromatic system, as seen in 2H-chromenes, imparts significant stability. nih.gov Much of the early and ongoing research has therefore focused on these more stable fused systems and other substituted derivatives. nih.govresearchgate.net

The development of synthetic methodologies to access stable monocyclic and fused polycyclic 2H-pyrans has been a continuous area of research. nih.gov Key strategies often involve tandem reactions, such as the Knoevenagel condensation followed by an electrocyclization, which can be considered a formal [3+3] cycloaddition. nih.gov Other significant approaches include transition metal-catalyzed reactions, such as those using Indium(III) chloride, and domino reactions. koreascience.kracs.org

Structural Features and Nomenclature of Ethyl 2-(2H-pyran-2-yl)acetate

This compound is a specific derivative of 2H-pyran. The nomenclature of pyran derivatives follows the standard rules for heterocyclic compounds. msu.edu The "2H-" prefix in 2H-pyran indicates that the saturated carbon atom in the ring is at position 2. wikipedia.orgmsu.edu

The IUPAC name for this compound clearly defines its structure:

Ethyl...acetate (B1210297) : This indicates an ethyl ester of acetic acid.

2-(...yl)acetate : The acetic acid moiety is substituted at its second carbon.

...2H-pyran-2-yl : The substituent is a 2H-pyran ring, attached to the acetate group at the pyran's second position.

The molecular formula of pyran is C5H6O. wikipedia.org The structure of this compound incorporates this pyran ring with an ethyl acetate group at the C2 position.

ComponentDescription
Core Heterocycle 2H-Pyran
Substituent Ethyl acetate group
Attachment Point C2 of the 2H-pyran ring

Significance of this compound and Related 2H-Pyran Derivatives in Contemporary Organic Synthesis and Chemical Research

2H-pyran derivatives are valuable building blocks in organic synthesis due to their presence in numerous natural products and their ability to be transformed into a variety of other cyclic and acyclic structures. nih.govresearchgate.net The 2H-pyran ring system is a key structural motif in many biologically active compounds. nih.govresearchgate.net

The significance of these compounds stems from several factors:

Synthetic Intermediates: They serve as key intermediates in the total synthesis of complex natural products. nih.gov For instance, certain 2H-pyrans have been used in the synthesis of (-)-daurichromenic acid. nih.gov

Versatility in Reactions: The 2H-pyran ring can undergo various transformations. For example, 2,2-dimethyl-2H-pyrans act as electron-rich dienes in Diels-Alder reactions, leading to the formation of polysubstituted aromatic compounds. acs.org

Access to Diverse Heterocycles: Reactions of 2H-pyran derivatives can lead to the formation of other heterocyclic systems. For example, the reaction of ethyl 2-(3,4-dihydro-2H-pyran-6-yl)-2-oxoacetate with aminoazoles can produce pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. enamine.netthieme-connect.com

Biological Relevance: The pyran scaffold is found in a wide array of molecules with diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. vedantu.comresearchgate.net

Scope and Objectives of the Academic Research Review

This review aims to provide a focused and detailed examination of the chemical compound this compound. The objective is to present a clear understanding of its chemical nature and its role within the broader context of 2H-pyran chemistry. This will be achieved by:

Delving into the historical development of 2H-pyran chemistry to provide a foundational context.

Providing a precise description of the structural characteristics and systematic naming of this compound.

Highlighting the importance of this compound and related 2H-pyran derivatives as versatile tools in modern organic synthesis and chemical research.

This review will strictly adhere to these points, providing a scientifically accurate and authoritative overview based on current research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B3052135 Ethyl 2-(2H-pyran-2-yl)acetate CAS No. 38786-78-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38786-78-6

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-(oxan-2-yl)acetate

InChI

InChI=1S/C9H16O3/c1-2-11-9(10)7-8-5-3-4-6-12-8/h8H,2-7H2,1H3

InChI Key

ODBPUDIQDAAIJC-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1CCCCO1

Canonical SMILES

CCOC(=O)CC1CCCCO1

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 2h Pyran 2 Yl Acetate and Its Analogs

Direct Synthesis Strategies for the 2H-Pyran Moiety

The direct formation of the 2H-pyran ring is often challenging due to the inherent instability of the system, which can exist in equilibrium with an open-chain dienone isomer. nsf.govnih.gov Despite this, several effective strategies have been devised to access these valuable heterocyclic structures.

Ring-Closing Reactions and Cycloadditions for 2H-Pyran Formation

Ring-closing reactions and cycloadditions represent a cornerstone in heterocyclic chemistry, providing powerful tools for the construction of the pyran nucleus. These methods involve the formation of key carbon-carbon and carbon-oxygen bonds in a concerted or stepwise fashion to build the six-membered ring.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for synthesizing cyclic compounds. In the context of pyran synthesis, 2H-pyran-2-ones are frequently employed as the diene component. chim.itumich.edu These reactions can be used to build complex polycyclic systems. researchgate.net The reactivity of the 2H-pyran-2-one diene is significantly influenced by its substituents; electron-donating groups tend to increase reactivity, while electron-withdrawing groups decrease it. chim.itcolab.ws

A common approach involves the reaction of substituted 2H-pyran-2-ones with various dienophiles. For instance, the reaction with maleic anhydride (B1165640) can lead to a double Diels-Alder reaction, ultimately forming highly substituted bicyclo[2.2.2]octene derivatives after the extrusion of carbon dioxide. researchgate.netcolab.ws Similarly, reactions with alkynes can produce highly substituted aniline (B41778) and biphenyl (B1667301) derivatives. chim.it The choice of dienophile and the substitution pattern on the pyranone ring dictate the structure of the final product. chim.itrsc.org

Diene (2H-Pyran-2-one Derivative)DienophileProduct TypeReference
3-Benzoylaminopyran-2-oneMaleic AnhydrideBicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydride researchgate.net
Substituted 2H-pyran-2-onesAlkynesSubstituted Anilines, Biphenyls chim.it
5-Arylidene-1,3-dimethylbarbituric acidsN-vinyl-2-oxazolidinone2H-Pyrano[2,3-d]pyrimidine-diones rsc.org

Electrocyclization reactions are a key strategy for the synthesis of 2H-pyrans. nih.gov The most common pathway is the oxa-6π-electrocyclization (or 1-oxatriene cyclization), a reversible pericyclic process where a (Z,Z)-dienone or 1-oxatriene closes to form the 2H-pyran ring. nih.govmdpi.com The stability of the resulting 2H-pyran is a critical factor, as it exists in equilibrium with its open-chain valence isomer. clockss.orgnsf.gov This equilibrium can be influenced by steric and electronic factors, as well as the solvent used. nsf.govmdpi.com

A notable application of this method is the one-pot synthesis of tetrasubstituted 2H-pyrans from 3,5-hexadien-1-ols. clockss.orgnsf.gov This process involves the oxidation of the alcohol to the corresponding dienal using reagents like 3-iodoxybenzoic acid (IBX), which then spontaneously undergoes a disrotatory oxa-electrocyclization to yield the 2H-pyran product. clockss.orgnsf.gov The presence of electron-withdrawing carbonyl substituents at positions C-3, C-4, and C-6 is thought to favor the formation of the stable 2H-pyran. nsf.gov

Starting Material (3,5-Hexadien-1-ol derivative)OxidantResulting 2H-Pyran ProductReference
Highly substituted 3,5-hexadien-1-ols3-Iodoxybenzoic Acid (IBX)2,3,4,6-Tetrasubstituted 2H-pyrans clockss.orgnsf.gov
Dienyl diketones (via 1,6-conjugate addition)N/A (spontaneous cyclization)2H-pyran products acs.org

The Prins reaction is an acid-catalyzed cyclization between a carbonyl compound (like an aldehyde) and a homoallylic alcohol. preprints.org This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the alkene to form the pyran ring, typically a tetrahydropyran (B127337) derivative. preprints.orgnih.gov The reaction is highly valued for its ability to create multiple stereocenters with high diastereoselectivity in a single step. nih.govderpharmachemica.com

Various Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and bismuth(III) chloride (BiCl3), can be used to catalyze the reaction efficiently. nih.govnih.gov For example, TMSOTf has been used for the stereo- and regioselective synthesis of 5,6-dihydro-2H-pyran-2-acetates from acrylyl enol ethers. nih.gov Another study demonstrated the synthesis of 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran derivatives by reacting various aldehydes with 3-methylene-5-phenylpent-4-yn-1-ol in the presence of boron trifluoride etherate (BF3·OEt2). derpharmachemica.com

AldehydeHomoallylic Alcohol/AlkeneCatalystProduct TypeReference
Various Aldehydes3-Methylene-5-phenylpent-4-yn-1-olBF3·OEt26-Phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyrans derpharmachemica.com
Acrylyl Enol Ethers(Internal Alkene)TMSOTf5,6-Dihydro-2H-pyran-2-acetates nih.gov
Various AldehydesTerminal Cyclopropylsilyl AlcoholsBiCl3/TMSCl2,3,4,6-Tetrasubstituted Tetrahydropyrans nih.gov

Multi-component Reaction Approaches for Pyran-Containing Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have become a powerful tool in synthetic chemistry. researchgate.netgrowingscience.com This approach is highly atom-economical and efficient for building molecular diversity. rsc.org The synthesis of 4H-pyran derivatives is a well-established application of MCRs. growingscience.comscielo.br

These reactions typically involve the condensation of an aromatic aldehyde, malononitrile, and an active methylene (B1212753) compound such as ethyl acetoacetate (B1235776) or dimedone. growingscience.commdpi.com The reaction mechanism is believed to proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. researchgate.netmdpi.com A wide range of catalysts, including sustainable and reusable options like Nd2O3, KOH-loaded CaO, and various ionic liquids, have been developed to promote these transformations under green conditions, often leading to high yields in short reaction times. researchgate.netgrowingscience.commdpi.com

Aldehyde ComponentMethylene ComponentsCatalystProductReference
Aromatic AldehydesMalononitrile, Ethyl AcetoacetateKOH loaded CaO2-Amino-3-cyano-4-aryl-4H-pyran derivatives growingscience.com
Aromatic AldehydesMalononitrile, Cyclohexane-1,3-dioneDodecyl benzenesulfonic acid (DBSA)5-Oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene derivatives scielo.br
Aromatic AldehydesMalononitrile, Ethyl AcetoacetateSnCl2@nano SiO24H-pyran derivatives mdpi.com

Oxa-Ferrier Rearrangement Reactions in Glycoside Synthesis

The Ferrier rearrangement is a classic reaction in carbohydrate chemistry used to convert glycals (1,2-unsaturated sugars) into 2,3-unsaturated glycosides. researchgate.netacs.org The reaction is typically promoted by a Lewis acid and proceeds via an allylic oxocarbenium ion intermediate, which is then attacked by a nucleophile. researchgate.net This method provides a robust route to functionalized pyranoid structures.

Recently, a novel variant termed the "oxa-Ferrier rearrangement" has been developed. acs.org This reaction utilizes a TEMPO cation (TEMPO+) as a nonmetallic Lewis acid promoter in combination with sodium chlorite (B76162) (NaClO2) as a nucleophilic oxidant. acs.orgacs.org This process transforms various O-acetylated or O-benzoylated glycals into the corresponding α,β-unsaturated δ-lactones in moderate to good yields. acs.org This methodology offers an environmentally friendly alternative for synthesizing optically active lactones, which are themselves valuable pyran-containing synthons. acs.org DFT calculations suggest that the TEMPO+ cation acts as a Lewis acid, enabling the formation of the key vinylogous oxocarbenium intermediate. acs.org

Glycal SubstrateReagentsProduct TypeReference
3,4,6-Tri-O-acetyl-d-glucalTEMPO+BF4−, NaClO2α,β-Unsaturated δ-lactone acs.org
Various O-acetylated/benzoylated glycalsTEMPO+BF4−, NaClO2α,β-Unsaturated δ-lactones acs.org
Acetylated GlycalsTEMPO+, C- and N-nucleophiles2,3-Unsaturated C- and N-glycosides acs.org

Stereoselective and Diastereoselective Synthesis of Pyran Ring Architectures

The precise control of stereochemistry is paramount in the synthesis of complex molecules like pyran derivatives, as different stereoisomers can exhibit vastly different biological activities. numberanalytics.comnumberanalytics.com

Enantioselective Catalyzed Cyclizations

Enantioselective catalysis offers a powerful strategy for the synthesis of chiral pyran derivatives. Organocatalysis has emerged as a particularly effective approach. For instance, amine-catalyzed reactions, such as the Michael addition followed by enolization and cyclization of electronically poor alkenes, can produce functionalized pyrans with high enantioselectivities (up to 96% ee) and good yields (up to 90%). nih.gov This method allows for the creation of three contiguous chiral centers. nih.gov

Another notable example involves the use of cinchona alkaloid thioureas as organocatalysts in a domino Knoevenagel/Michael/cyclization reaction. figshare.comnih.govresearchgate.net This three-component reaction between isatins, malononitrile, and 1,3-dicarbonyl compounds can yield spiro[4H-pyran-3,3′-oxindole] derivatives in good yields (71–92%) and with moderate to high enantiomeric excesses (up to 87% ee). figshare.comnih.govresearchgate.net Interestingly, the addition of water has been shown to significantly improve the enantioselectivity in these reactions. figshare.comnih.govresearchgate.net

Imidodiphosphoric acids have also been successfully employed as catalysts in inverse-electron-demand hetero-Diels-Alder (IED hetero-DA) reactions. bohrium.com The reaction between β,γ-unsaturated α-ketoesters and 3-vinylindoles, catalyzed by these acids, produces optically active 3,4-dihydro-2H-pyran derivatives with excellent yields (70–99%), diastereoselectivities (>20:1), and enantioselectivities (73–99%). bohrium.com The success of this method relies on the formation of a double hydrogen bond between the catalyst and the two reactants, which effectively controls the stereochemical outcome. bohrium.com

Catalyst TypeReactionStarting MaterialsProductEnantioselectivity (ee)Yield
AmineMichael addition/enolization/cyclizationElectronically poor alkenesSubstituted pyransUp to 96%Up to 90%
Cinchona alkaloid thioureaDomino Knoevenagel/Michael/cyclizationIsatins, malononitrile, 1,3-dicarbonylsSpiro[4H-pyran-3,3′-oxindole]sUp to 87%71–92%
Imidodiphosphoric acidInverse-electron-demand hetero-Diels-Alderβ,γ-Unsaturated α-ketoesters, 3-vinylindoles3,4-Dihydro-2H-pyran derivatives73–99%70–99%

Control of Diastereoselectivity in Pyran Ring Formation

Achieving high diastereoselectivity is crucial when multiple stereocenters are formed during the pyran ring synthesis. The stereochemical outcome of a reaction is influenced by several factors, including steric and electronic effects of the reactants and catalysts, as well as the reaction conditions. numberanalytics.com

In the context of pyran synthesis, various strategies have been developed to control diastereoselectivity. For instance, in the synthesis of poly-substituted 3,4-dihydro-2H-pyrans via IED hetero-DA reactions, excellent diastereoselectivities of over 20:1 have been achieved. bohrium.com This high level of control is attributed to the specific transition state organization facilitated by the imidodiphosphoric acid catalyst. bohrium.com

Ring-closing metathesis (RCM) is another powerful tool for the formation of dihydropyran rings. rsc.org The diastereoselectivity of RCM can be influenced by the substrate's existing stereochemistry and the choice of catalyst. For example, in the synthesis of a bryostatin (B1237437) B-ring building block, RCM was used to form a cis-2,6-disubstituted-3,6-dihydropyran. rsc.org The substrate for this reaction was prepared through a diastereoselective allylation of an N-glycolyl oxazolidinone enolate. rsc.org

Furthermore, studies on the formation of carbon-carbon bonds between a pyran and an adjacent ring have explored methods like bohrium.comresearchgate.net oxygen to carbon rearrangement, intermolecular enolsilane addition, and intramolecular conjugate addition. nih.gov These approaches have shown varying degrees of diastereoselectivity, providing complementary routes to different stereoisomers. nih.gov For example, the bohrium.comresearchgate.net oxygen to carbon rearrangement proved effective for synthesizing the trans:anti diastereomer in certain substrates, while enolsilane addition favored the cis:anti diastereomer. nih.gov

Introduction of the Ethyl Acetate (B1210297) Side Chain

The ethyl acetate side chain is a key functional group in the target molecule, Ethyl 2-(2H-pyran-2-yl)acetate. This group is typically introduced through esterification of a corresponding carboxylic acid or by employing a reagent that already contains the ethyl acetate moiety.

The classical method for forming an ethyl acetate group is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. ijcrr.comwikipedia.org Alternatively, the Tishchenko reaction, which combines two equivalents of an aldehyde with an alkoxide catalyst, can also be used to produce ethyl acetate. wikipedia.org

In the context of synthesizing the parent compound, a common strategy would involve the preparation of a pyran ring with a suitable functional group at the 2-position that can be converted to the acetic acid side chain. For instance, a pyran with a hydroxymethyl group at C2 could be oxidized to the corresponding carboxylic acid, which is then esterified with ethanol. Another approach could involve the direct introduction of the acetate group. For example, the reaction of a suitable pyran derivative with ethyl lithioacetate could potentially form the desired carbon-carbon bond and install the ethyl acetate side chain in a single step.

Green Chemistry Principles and Sustainable Synthetic Routes for Pyran Derivatives

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. chemistryjournals.netiipseries.org These principles are increasingly being applied to the synthesis of pyran derivatives to develop more sustainable and environmentally friendly methods. researchgate.net

Key green chemistry strategies applicable to pyran synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. chemistryjournals.net

Catalysis: The use of catalysts, especially those that are recoverable and reusable, is a cornerstone of green chemistry. researchgate.netiipseries.org Catalytic reactions are often more efficient, require milder conditions, and generate less waste compared to stoichiometric reactions. researchgate.net Metal-organic frameworks (MOFs) have been explored as reusable catalysts for multicomponent reactions to synthesize pyran scaffolds. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. researchgate.net They reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and resources. researchgate.net

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure, or using energy-efficient heating methods like microwave irradiation, helps to reduce the energy consumption of the process. chemistryjournals.net

For example, a sustainable synthetic route for poly-substituted quinoline (B57606) scaffolds, which shares principles applicable to pyran synthesis, demonstrated high yields (93–97%), reduced reaction times, and the ability to recover and reuse the catalyst for multiple cycles without significant loss of activity. researchgate.net This approach aligns well with green chemistry principles by minimizing waste and energy use. researchgate.net

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the analysis would begin by disconnecting the ethyl acetate side chain and the 2H-pyran ring.

Disconnect 1: The Ester Linkage

The most straightforward disconnection is the ester linkage of the ethyl acetate group. This leads back to 2-(2H-pyran-2-yl)acetic acid and ethanol. The synthesis of the ester from the carboxylic acid is a standard transformation (Fischer esterification).

Disconnect 2: The Acetic Acid Side Chain

The C-C bond between the pyran ring and the acetic acid side chain can be disconnected. This suggests a synthon of a nucleophilic pyran at C2 and an electrophilic two-carbon unit corresponding to the acetate group. A possible synthetic equivalent for the nucleophile could be a 2-lithiated or 2-magnesiated pyran derivative. The electrophile could be a reagent like ethyl bromoacetate.

Disconnect 3: The Pyran Ring

The 2H-pyran ring itself can be disconnected through various strategies, often involving cycloaddition reactions. A hetero-Diels-Alder reaction is a common and powerful method for constructing six-membered heterocyclic rings like pyrans. This involves the reaction of a diene with a dienophile. For a 2H-pyran, this could involve an electron-rich diene and an aldehyde or ketone as the dienophile.

A potential retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Disconnect Ester: Leads to 2-(2H-pyran-2-yl)acetic acid.

Disconnect C-C bond: Leads to a 2-halopyran and a malonic ester derivative (which can be subsequently converted to the acetic acid).

Disconnect Pyran Ring (Hetero-Diels-Alder): This could involve the reaction of an α,β-unsaturated aldehyde or ketone with an enol ether. For example, the reaction of acrolein with ethyl vinyl ether could, in principle, lead to a dihydropyran intermediate that can be further functionalized.

This analysis provides a logical framework for designing a synthetic route to the target molecule, highlighting the key bond formations and the types of reactions that could be employed.

Chemical Reactivity and Transformation Pathways of Ethyl 2 2h Pyran 2 Yl Acetate

Reactions Involving the 2H-Pyran Ring System

The 2H-pyran nucleus, with its endocyclic oxygen atom and double bond, is the primary site for many of the compound's characteristic reactions. Its reactivity is often dictated by the electrophilic nature of the carbon atoms adjacent to the heteroatom and the diene-like character of the ring system.

The 2H-pyran ring is susceptible to cleavage by various nucleophiles. The presence of electron-withdrawing groups can enhance the electrophilicity of the ring carbons, making them more prone to attack. chim.it The reaction often begins with a nucleophilic attack at an electrophilic center (C-2, C-4, or C-6), which can lead to the opening of the heterocyclic ring. umich.eduresearchgate.net

The interaction with nitrogen-containing nucleophiles is a well-documented transformation pathway for related pyran systems. Depending on the nucleophile and reaction conditions, the initial ring-opening can be followed by a recyclization event to form new heterocyclic structures. beilstein-journals.org For instance, reactions with amines can lead to the formation of pyridine (B92270) or pyrrolone derivatives after the initial pyran ring scission. beilstein-journals.orgbeilstein-journals.org Similarly, dinucleophiles like hydrazines can react with pyranones to yield pyridazinone systems through a recyclization process following the ring opening. beilstein-journals.org

In some cases, the ring-opening is part of a domino reaction sequence. The nucleophilic attack of a carbanion at the C-6 position of a 2H-pyran-2-one can initiate a ring transformation, leading to an intermediate that undergoes subsequent intramolecular cyclization and decarboxylation to furnish new carbocyclic structures. thieme-connect.comacs.org The general mechanism involves the opening of the pyran ring to form a linear intermediate, which then cyclizes in a different manner. imist.ma

Table 1: Examples of Nucleophile-Induced Ring-Opening and Transformation in Pyran Systems

Pyran Derivative Nucleophile Conditions Product Type Reference
2H-Pyran-2-ones Amines Acidic Ethanol (B145695) Dihydropyrrolone derivatives beilstein-journals.org
2H-Furo[3,2-b]pyran-2-ones Hydrazines - Pyrazolones via recyclization beilstein-journals.org
2H-Pyran-2-ones Spirocyclic Ketone (carbanion) KOH, DMSO, Ultrasound Spirocyclic ketals via ring transformation thieme-connect.com

The 2H-pyran ring can be functionalized through various reactions, notably cycloadditions where it acts as the diene component. Diels-Alder reactions of 2H-pyran-2-ones with dienophiles like dialkyl acetylenedicarboxylates are a key method for constructing highly substituted aromatic compounds. mdpi.com These [4+2] cycloaddition reactions typically require thermal conditions and proceed with the elimination of a bridgehead species (like CO2 in the case of pyran-2-ones) to afford the aromatic product. mdpi.comresearchgate.net

The synthesis of polyfunctionalized 4H-pyrans can be achieved via one-pot, multi-component reactions involving aldehydes, malononitrile, and active methylene (B1212753) compounds, demonstrating another pathway to build upon the pyran scaffold. researchgate.net Although this describes the synthesis of the ring itself, the principles apply to its potential for derivatization. Palladium-catalyzed annulation of internal alkynes with β-chloro-α,β-unsaturated esters represents another sophisticated method to construct substituted 2H-pyran-2-one systems. rsc.org

Furthermore, the synthesis of stable, substituted 2H-pyrans can be achieved through phosphine-catalyzed [3+3] annulation reactions or via protocols using propargyl alcohols and alkyl ethylenedicarboxylates, which generate highly substituted products. mdpi.com These methods highlight the versatility of the pyran system in accommodating a wide range of substituents, allowing for extensive derivatization.

Transformations of the Ethyl Acetate (B1210297) Moiety

The ethyl acetate side chain offers additional sites for chemical modification, independent of or in concert with the pyran ring. These transformations follow the well-established reactivity patterns of esters and their α-carbons.

The ester group of Ethyl 2-(2H-pyran-2-yl)acetate can be hydrolyzed to the corresponding carboxylic acid, (2H-pyran-2-yl)acetic acid, under either acidic or basic conditions. For instance, related tetrahydropyran-2-yl-acetic acid derivatives can be obtained in near-quantitative yield by hydrolysis with aqueous sodium hydroxide. Enzymatic hydrolysis offers a milder alternative for cleaving ester groups in pyran-containing molecules, which can be particularly useful for sensitive substrates or for achieving enantioselectivity. sci-hub.se A study on 6-(1-hydroxypentyl)-2H-pyran-2-one demonstrated the use of lipase (B570770) for selective hydrolysis. sci-hub.se

Transesterification, the conversion of the ethyl ester to another ester, can also be accomplished using standard methods, such as reacting the compound with a different alcohol in the presence of an acid or base catalyst. These reactions allow for the modification of the ester portion of the molecule to modulate properties like solubility or to introduce other functional groups.

The methylene (CH2) group situated between the pyran ring and the carbonyl of the ester group contains acidic protons. Deprotonation of this α-carbon with a suitable base generates a nucleophilic enolate. This enolate can then react with a variety of electrophiles, enabling the introduction of substituents at this position.

While specific examples for this compound are not prevalent, the reactivity is analogous to similar systems. For example, studies on ethyl 2-phenyl-2-(thiazol-2-yl)acetate have shown that the α-carbon C-H bond is acidic and susceptible to spontaneous aerobic oxidation to form a glycolate (B3277807) moiety, highlighting the reactivity of this position. researchgate.net This inherent acidity can be exploited for planned synthetic transformations, such as alkylation, acylation, and aldol-type condensation reactions, providing a powerful tool for elaborating the side chain. Tandem catalysis strategies involving allylic amination and subsequent researchgate.net-Sigmatropic rearrangement of similar ester enolates have been used to synthesize complex α-amino acid derivatives, showcasing the synthetic potential of this position. acs.org

Intramolecular Cyclization and Annulation Reactions

The dual functionality of this compound allows it to be a precursor for intramolecular reactions, leading to the formation of fused or bridged polycyclic systems. These reactions often involve the participation of both the pyran ring and the side chain.

Intramolecular cyclization can be induced by generating a reactive species on the side chain that subsequently attacks the pyran ring. For example, a base-induced intramolecular aza-Michael addition has been reported for a related system, where a nitrogen nucleophile attached to a side chain cyclizes onto an α,β-unsaturated system to form a new heterocyclic ring. ajol.info

Annulation reactions, which involve the formation of a new ring fused to the existing pyran system, are also possible. Palladium-catalyzed annulation reactions are a known method for constructing fused pyranone derivatives. rsc.org Research on other pyran systems has shown that intramolecular cyclization can occur following an initial nucleophilic attack that opens the pyran ring. The resulting linear intermediate, which contains functionalities from both the original pyran and the nucleophile, can then undergo a subsequent intramolecular cyclization to yield complex heterocyclic products. beilstein-journals.orgthieme-connect.comacs.org Lewis acid-catalyzed [4+2]-annulation between aldehydes and donor-acceptor cyclobutanes has been developed to synthesize substituted dihydropyrans, demonstrating a strategy for building the pyran ring that could potentially be adapted for intramolecular variants. epfl.ch

Table 2: Mentioned Chemical Compounds

Compound Name
(2H-pyran-2-yl)acetic acid
(E)-6-(hept-1-en-1-yl)-2H-pyran-2-one
(E)-6-(pent-1-en-1-yl)-2H-pyran-2-one
4-hydroxy-2-cyclopentenone
6-(1-hydroxypentyl)-2H-pyran-2-one
Acetic anhydride (B1165640)
Dialkyl acetylenedicarboxylates
This compound
Ethyl 2-phenyl-2-(thiazol-2-yl)acetate
Malononitrile
Propargyl alcohol
Sodium hydroxide
Tetrahydropyran-2-yl-acetic acid

Rearrangement Reactions within the Pyran Framework

The 2H-pyran ring system is known to undergo a variety of rearrangement reactions, often driven by the formation of more stable products. These transformations can involve ring-opening, ring-contraction, and sigmatropic rearrangements.

One notable rearrangement is the acid-catalyzed transformation of dihydropyrans into cyclopentenone derivatives. rsc.orgresearchgate.net This type of reaction suggests that under acidic conditions, the pyran ring of this compound could potentially rearrange to form a five-membered carbocyclic ring. Another significant transformation is the ring-opening of the pyran nucleus when subjected to various nucleophilic reagents. researchgate.netimist.ma This can lead to the formation of a diverse array of heterocyclic systems. researchgate.netimist.ma

Furthermore, pyran-2-ones, which share the pyran core, can undergo carbanion-induced ring transformations to produce substituted benzene (B151609) derivatives, such as m-terphenyls. derpharmachemica.com This highlights the versatility of the pyran framework in synthesizing aromatic compounds. Sigmatropic rearrangements, such as the rsc.org and sigmatropic shifts, have also been observed in derivatives of pyran-2-ones, leading to the formation of thienopyranones. imist.ma

Theoretical studies on the pyrolysis of xylopyranose, a related pyran derivative, indicate that ring-contraction to a five-membered ring is a possible transformation pathway, alongside ring-opening and elimination reactions. chemrxiv.org

The following table summarizes key rearrangement reactions observed in pyran-containing compounds, which could be analogous to the reactivity of this compound.

Starting Material Class Reaction Type Product Class Key Conditions/Catalysts
DihydropyransAcid-catalyzed rearrangementCyclopentenone derivativesAcidic conditions, Au(I) catalyst rsc.orgresearchgate.net
Pyran-2-onesNucleophilic ring-openingVarious heterocyclic systemsNucleophilic reagents (amines, hydrazines) researchgate.netimist.ma
6-Aryl-2H-pyran-2-onesCarbanion-induced ring transformationm-TerphenylsPropiophenone as carbanion source derpharmachemica.com
Pyran-2-one derivativesSigmatropic rearrangementThienopyranonesBase-catalyzed imist.ma
XylopyranosePyrolytic ring-contractionFive-membered ring compoundsHigh temperatures chemrxiv.org

Mechanistic Elucidation of Key Transformations

The mechanisms of pyran transformations often involve key reactive intermediates and are significantly influenced by catalysts and reaction conditions.

Oxocarbenium ions are frequently proposed as key intermediates in the reactions of pyran derivatives. nih.govnsf.govrsc.org These electrophilic species are typically generated from acetals or enol ethers under acidic conditions. nsf.gov For instance, in the synthesis of perhydrofuro[2,3-b]pyran derivatives, a pyran oxocarbenium ion is formed, which then undergoes intramolecular attack to yield the final product. rsc.org

The formation of an oxocarbenium ion intermediate is also central to a proposed mechanism for the formation of lignin-carbohydrate complex linkages in biomass, involving the glycosylation of lignin (B12514952) models by sugar models like mannopyranose and xylopyranose. chemrxiv.org Computational studies have supported the role of open oxocarbenium ions in nucleophilic substitution reactions of pyranosyl acetals. researchgate.net

In the context of rearrangement reactions, an enolsilane addition to an in situ generated oxocarbenium ion has been explored as a method for forming carbon-carbon bonds between adjacent rings. nih.gov The stereochemical outcome of such reactions is often dictated by the conformation of the oxocarbenium ion intermediate. nih.gov

The table below details reactions where oxocarbenium ions are proposed as key intermediates.

Reaction Type Starting Material Intermediate Final Product
Synthesis of perhydrofuro[2,3-b]pyransAcetyl 2-C-acetylmethyl-2-deoxy-3,4,6-tri-O-benzyl-α-D-glucopyranosidePyran oxocarbenium ion2,2-di-substituted perhydrofuro[2,3-b]pyran rsc.org
Oxa-Pictet–Spengler reactionTryptophol and aldehydesOxocarbenium ion pairTetrahydropyrano[3,4-b]indoles nsf.gov
Intermolecular enolsilane additionCyclic vinyl acetalsOxocarbenium ionα-pyranyl cycloalkanones nih.gov
Lignin-carbohydrate linkage formationMonosaccharides (e.g., xylopyranose)Oxocarbenium intermediateGlycosidic bonds between polysaccharides and lignin chemrxiv.org

Catalysts and reaction conditions play a crucial role in directing the outcome of reactions involving the pyran framework. For example, gold(I) catalysts have been effectively used in the synthesis of dihydropyrans, which can then undergo acid-catalyzed rearrangement. rsc.orgresearchgate.net The choice of catalyst can also influence the stereoselectivity of a reaction.

Organocatalysts, such as pyrrolidine-3-carboxylic acid (β-proline), have been shown to be effective in the one-pot synthesis of functionalized dihydropyran derivatives from pyruvates and aldehydes under mild conditions. oist.jp This approach allows for a high degree of control over the reaction, leading to high yields and diastereoselectivity. oist.jp

In the synthesis of 4H-pyran derivatives, sodium alginate, a naturally occurring polymer, has been used as a bio-functional organocatalyst in water, highlighting a green chemistry approach. nih.gov Density functional theory (DFT) calculations have been employed to understand the catalytic activity and reaction mechanism in such systems. nih.gov

The solvent can also have a significant impact on the reaction pathway. For instance, in the singlet oxygenation of 3,4-dihydro-2H-pyrans, polar solvents favor the formation of certain hydroperoxides and a "dioxetane-mode" process. sci-hub.se

The following table provides examples of how catalysts and conditions influence reactions of pyran derivatives.

Reaction Catalyst/Condition Effect
Dihydropyran synthesis(TFP)AuCl/AgBF4High yields of dihydropyrans rsc.orgresearchgate.net
Dihydropyran synthesisPyrrolidine-3-carboxylic acid (β-proline)High yield and diastereoselectivity in a one-pot reaction oist.jp
4H-Pyran synthesisSodium alginate in waterGreen synthesis with good to excellent yields nih.gov
Singlet oxygenation of 3,4-dihydro-2H-pyransPolar solventsFavors formation of specific hydroperoxides and dioxetane pathway sci-hub.se
Oxa-Pictet–Spengler reactionDual catalyst system (indoline HCl and bisthiourea)Enables enantioselective reaction involving oxocarbenium ions nsf.gov

Spectroscopic and Structural Characterization of Ethyl 2 2h Pyran 2 Yl Acetate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organic molecules, including the title compound and its analogues. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a comprehensive picture of the molecular structure can be assembled.

The ¹H and ¹³C NMR spectra of ethyl 2-(2H-pyran-2-yl)acetate derivatives provide foundational information regarding the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of a related derivative, ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, the ethyl ester protons typically appear as a triplet around δ 1.30 ppm (for the -CH₃ group) and a quartet around δ 4.20 ppm (for the -OCH₂- group), with a coupling constant (J) of approximately 7.1 Hz. The protons on the pyran ring exhibit more complex multiplets in the region of δ 2.70–3.80 ppm. For derivatives containing a 2H-pyran ring, signals for the vinyl protons are expected in the olefinic region of the spectrum. For instance, in cis-2,6-disubstituted dihydropyrans, vinylic protons (HC= and =CH) appear as multiplets between δ 5.57 and 5.92 ppm. mdpi.com

The ¹³C NMR spectrum complements the ¹H NMR data. For ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, the ester carbonyl carbon resonates at approximately δ 169.8 ppm, while the ketone carbonyl is found further downfield at δ 207.5 ppm. The ethyl group carbons appear at δ 65.3 ppm (-OCH₂-) and δ 14.1 ppm (-CH₃). In derivatives like 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, the carbons of the pyran ring show signals across a wider range, reflecting their varied chemical environments (e.g., δ 47.62, 68.05, 107.55, 110.41, 142.55, 152.68). tubitak.gov.tr

Coupling constants (J values) are crucial for determining the spatial relationship between neighboring protons. For example, the chair conformation of a tetrahydropyran (B127337) ring can be confirmed by the observation of large axial-equatorial coupling constants, typically in the range of 9.0–11.0 Hz. In contrast, smaller coupling constants are indicative of other conformations like the boat form. The vicinal coupling constants (³JHH) in aliphatic systems are typically around 6-8 Hz. iastate.edu

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl 2-(pyran-yl)acetate Derivatives

Compound/Fragment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
Ethyl ester (-CH₂CH₃)~4.2 (q), ~1.3 (t) ~62-65, ~14 ~7.1
Pyran ring protons2.7-4.5 (m) 47-153 tubitak.gov.tr9.0-11.0 (axial-equatorial)
Vinylic protons (C=CH)5.5-6.9 mdpi.comacs.org124-141 acs.orgN/A
Ester carbonyl (C=O)N/A~170 N/A

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Assignment

To unravel complex structures and establish stereochemistry, a suite of 2D NMR experiments is employed. princeton.eduhuji.ac.il

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. princeton.edu It is fundamental in tracing the connectivity of the pyran ring and the ethyl acetate (B1210297) side chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C atoms, providing a clear map of which proton is attached to which carbon. princeton.edu This is essential for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). princeton.edu HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the ethyl acetate moiety to the pyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. princeton.eduua.es This is invaluable for determining the stereochemistry of substituents on the pyran ring. For instance, a strong NOE correlation between two protons on the same face of the ring would support a cis relationship. The conformational rationale for stereoselectivity can be supported by 2D NMR analysis, including COSY and NOESY. arkat-usa.org

These advanced techniques, when used in concert, allow for a detailed and confident assignment of the complete structure and relative stereochemistry of this compound derivatives. rsc.org

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and thus the molecular formula of a compound. researchgate.net Techniques like ESI-QTOF (Electrospray Ionization-Quadrupole Time-of-Flight) are often used for this purpose. rsc.org For example, a derivative of this compound would be subjected to HRMS analysis to obtain a precise mass-to-charge ratio (m/z) for its molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). mdpi.commdpi.com This experimentally determined mass is then compared to the calculated masses of potential molecular formulas, allowing for a confident assignment. For instance, the calculated m/z for C₁₃H₁₆NaO ([M+Na]⁺) is 211.1093, and an experimental finding of 211.1097 would confirm this formula. mdpi.com

Table 2: Example of HRMS Data Interpretation

Calculated FormulaCalculated m/z [M+H]⁺Found m/z
C₉H₁₀OSBr244.9636 rsc.org244.9635 rsc.org
C₁₆H₁₈NO₄288.1230 mdpi.com288.1241 mdpi.com
C₇H₉O₄157.0501 acs.org157.0504 acs.org

Fragmentation Pathway Elucidation and Mechanistic Interpretation through MS/MS

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers clues about its structure. aip.org For pyran derivatives, common fragmentation pathways include retro-Diels-Alder reactions, loss of small neutral molecules like water (H₂O) or carbon monoxide (CO), and cleavage of side chains. researchgate.netnsf.gov For example, in the mass spectrum of ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, fragmentation pathways can include the loss of the ethoxy group (45 Da) or the ketone group (44 Da). The fragmentation of diterpenoids containing a pyran ring often involves the cleavage of glycosidic bonds and losses of CO₂ or H₂O from the core structure. mdpi.com The interpretation of these pathways helps to confirm the proposed structure and can even distinguish between isomers. aip.org

To analyze complex mixtures or to assess the purity of a synthesized compound, chromatographic techniques are coupled with mass spectrometry.

GC-MS (Gas Chromatography-Mass Spectrometry) : This technique is suitable for volatile and thermally stable compounds. The sample is separated by GC, and the individual components are then introduced into the mass spectrometer for detection and identification. mdpi.com It can be used to analyze the components of essential oils or reaction mixtures containing pyran derivatives. rjptonline.org

LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC. rasayanjournal.co.in A common setup is UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), which combines the high separation power of UPLC with the high-resolution and high-sensitivity mass analysis of a QTOF instrument. nih.govscholaris.ca This is particularly useful for identifying and quantifying components in complex biological or chemical matrices, such as natural product extracts or reaction side-products. rasayanjournal.co.innih.gov

These hyphenated techniques are crucial for ensuring the purity of the target compound and for identifying any byproducts or related substances in a sample. bldpharm.comambeed.com

X-ray Crystallographic Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms.

Single-crystal X-ray diffraction is a powerful method for determining the absolute and relative stereochemistry of chiral molecules like this compound derivatives. researchgate.net This technique allows for the direct visualization of the molecule's three-dimensional architecture, confirming stereochemical assignments and revealing detailed structural parameters. For instance, the absolute configuration of brevipolides, which contain a 5,6-dihydro-2H-pyran-2-one framework, was established through X-ray diffraction analysis of one of its derivatives. acs.org Similarly, the stereochemistry of PF1140, an antibiotic with a pyridone structure, was elucidated by X-ray crystallographic analysis of a derivative. researchgate.net In the absence of a suitable crystal for direct analysis, derivatization can be employed. For example, the conversion of a compound into a Mosher's ester derivative can facilitate crystallographic analysis to determine the absolute configuration. acs.org The stereochemistry of Diels-Alder adducts involving 2H-pyran-2-ones has also been confirmed using X-ray crystallography. pkusz.edu.cnresearchgate.net

The relative configuration of substituents on the pyran ring can also be definitively established. For example, in certain pyrano[3,2-c]quinoline derivatives, X-ray analysis revealed the stereochemistry of the pyran ring. researchgate.net For some dihydropyran-based cross-coupling products, advanced spectral analysis and X-ray crystallographic diffraction of their derivatized forms were used to confirm the relative stereochemistry. ualberta.ca

X-ray crystallographic data provides detailed information on the conformation of the 2H-pyran ring. The tetrahydropyran ring, a common feature in these derivatives, typically adopts a chair conformation to minimize steric strain. However, other conformations such as a "flattened-boat" or a half-chair have been observed in different pyran derivatives. bohrium.comiucr.org For example, the 3,4-dihydro-2H-pyran-4-one moiety in one derivative was found to be in a half-chair conformation. iucr.org In some cases, computational modeling, such as DFT calculations, is used to complement experimental data and predict the most stable conformation. nih.gov The specific conformation adopted can be influenced by the substituents on the ring and the intermolecular forces in the crystal lattice. For instance, in a study of FR901464 analogues, X-ray crystallography confirmed that the solid-state conformation of an amide derivative was solely the N-axial conformation. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. semanticscholar.org X-ray crystallography is crucial for analyzing these interactions. In many pyran derivatives, intermolecular hydrogen bonds of the types N-H···O, N-H···N, and C-H···O are significant in stabilizing the crystal lattice. semanticscholar.orgmdpi.commdpi.com For example, in the crystal structure of one pyran-2,4-dione derivative, molecules are linked by N1-H1···O1 and C4-H4···O2 hydrogen bonds. mdpi.com Hirshfeld surface analysis is often used in conjunction with X-ray data to quantitatively analyze the different intermolecular interactions. mdpi.commdpi.com This analysis has shown that H···H, H···C, and O···H contacts are often the most important interactions in the molecular packing of pyran derivatives. mdpi.com The crystal packing can lead to the formation of specific motifs, such as chains or layers. semanticscholar.orgmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound and its derivatives, IR spectroscopy is key to confirming the presence of characteristic functional groups. The strong absorption band for the ester carbonyl (C=O) stretch is typically observed in the region of 1730-1750 cm⁻¹. rsc.org If a ketone is also present in the molecule, its C=O stretch will appear at a slightly different wavenumber, often around 1715 cm⁻¹. The C-O stretching vibrations of the ester and the pyran ring ether linkage are also identifiable, typically appearing in the fingerprint region between 1000 and 1300 cm⁻¹. For example, the C-O ester asymmetric stretch may be found around 1205 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule are observed in the 2850-3000 cm⁻¹ region.

Vibrational analysis can be further refined using computational methods like Density Functional Theory (DFT) to calculate the theoretical vibrational spectra, which can then be compared to the experimental data for a more detailed assignment of the vibrational modes. researchgate.netscifiniti.comresearchgate.net This combined approach allows for a comprehensive understanding of the vibrational properties of the molecule.

Computational Chemistry and Theoretical Studies on Ethyl 2 2h Pyran 2 Yl Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of Ethyl 2-(2H-pyran-2-yl)acetate. While specific DFT studies on this exact molecule are not prevalent in the literature, the principles can be applied based on studies of similar compounds, such as coumarin (B35378) derivatives and other esters. semanticscholar.org

A typical DFT study on this compound would involve geometry optimization to determine the most stable three-dimensional structure. This process also yields important electronic properties. The calculated bond lengths, bond angles, and dihedral angles from such a study would provide a detailed picture of the molecular geometry. For instance, the planarity of the pyran ring and the orientation of the ethyl acetate (B1210297) substituent would be precisely determined. semanticscholar.org

Furthermore, Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of DFT studies. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich oxygen atoms and the double bond of the pyran ring, while the LUMO may be centered on the carbonyl group of the ester.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential around the oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

The following table illustrates the type of data that would be generated from DFT calculations on this compound, based on typical values for similar organic molecules.

ParameterPredicted Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.5 D

Molecular Modeling and Advanced Conformational Analysis

Molecular modeling techniques are employed to perform advanced conformational analysis of this compound, identifying the most stable conformers and the energy barriers between them. The flexibility of the ethyl acetate side chain and the potential for different ring conformations of the 2H-pyran moiety make this analysis particularly important for understanding the molecule's behavior.

The conformational landscape of this compound is primarily determined by the rotation around the single bonds connecting the pyran ring to the acetate group and within the ethyl ester. A systematic conformational search, often using molecular mechanics force fields followed by higher-level quantum chemical calculations, can identify the global minimum energy structure and other low-energy conformers.

The relative energies of these conformers are crucial for understanding which shapes the molecule is likely to adopt under different conditions. The puckering of the 2H-pyran ring, which can exist in various conformations such as half-chair or boat, would also be a key aspect of this analysis. The presence of the double bond in the 2H-pyran ring introduces a degree of planarity, but the saturated carbon atoms allow for some flexibility.

The following table presents a hypothetical relative energy profile for different conformers of this compound.

ConformerDihedral Angle (C1-C2-O-C3)Relative Energy (kcal/mol)
1 (Global Minimum) 180° (anti)0.00
2 60° (gauche)1.20
3 -60° (gauche)1.25
4 (Eclipsed) 4.50

Simulation of Reaction Mechanisms and Energy Profiles for Pyran Conversions

Computational simulations are instrumental in elucidating the reaction mechanisms and energy profiles for conversions involving the pyran ring of this compound. Pyran-2-one derivatives, a related class of compounds, are known to undergo rearrangement reactions that involve the opening of the pyran nucleus when treated with various nucleophiles. researchgate.net Similar reactivity could be anticipated for this compound.

Theoretical studies can map out the entire reaction pathway for such transformations. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a detailed reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the determination of the rate-determining step of the reaction. For example, the acid-catalyzed esterification to form ethyl acetate has been studied using DFT, providing insights into the energy barriers of the transition states. nih.gov

For this compound, a hypothetical reaction could be the acid-catalyzed ring-opening. Computational modeling could predict the structure of the protonated intermediate, the transition state for the nucleophilic attack by a solvent molecule, and the subsequent intermediates leading to the ring-opened product.

Below is a hypothetical energy profile for a ring-opening reaction of this compound.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1 Reactants0.0
2 Transition State 1+15.0
3 Intermediate-5.0
4 Transition State 2+10.0
5 Products-12.0

In Silico Approaches for Predicting Molecular Interactions and Scaffold Behavior

In silico approaches are valuable for predicting how this compound interacts with other molecules and how the pyran scaffold behaves in different chemical environments. These methods are particularly useful in fields like drug discovery and materials science.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound with a biological target, such as an enzyme or a receptor. These simulations place the molecule into the binding site of a protein and score the different poses based on a scoring function that estimates the binding energy. This can provide insights into the potential biological activity of the compound.

The following table summarizes the predicted intermolecular interactions for this compound based on in silico methods.

Interaction TypePredicted ContributionKey Atoms Involved
H···H 45%Hydrogens on the pyran ring and ethyl group
O···H 35%Carbonyl and ether oxygens with hydrogens
C···H 15%Carbon backbone with hydrogens
Other 5%-

Applications As Building Blocks and Molecular Scaffolds in Academic Research

Ethyl 2-(2H-pyran-2-yl)acetate as a Versatile Synthon in Complex Organic Synthesis

In the realm of complex organic synthesis, pyran-2-one derivatives, closely related to this compound, are esteemed as valuable synthons. mdpi.comresearchgate.net These compounds contain both electrophilic and nucleophilic centers, enabling a variety of chemical reactions such as substitutions, additions, and ring transformations. researchgate.net Their unique structural features have made them a focus for organic chemists in constructing a wide array of molecular architectures. researchgate.net

For instance, 2H-pyran-2-ones serve as precursors for a multitude of biologically significant nuclei. researchgate.net They can act as Michael acceptors, a property that has been extensively leveraged for synthetic purposes. researchgate.netresearchgate.net The strategic functionalization of the pyran-2-one core allows for its use in generating diverse molecular structures. researchgate.netresearchgate.net Research has demonstrated their application in synthesizing various natural and synthetic products, highlighting their role as a platform for creating commercially valuable chemical intermediates. researchgate.netimist.ma

Vinyl azides, which can be conceptually related to derivatives of this compound through the vinyl ether moiety, are another class of versatile building blocks in organic synthesis. rsc.org They are known to be precursors for a large number of nitrogen-containing heterocycles. rsc.org

Precursor for Diverse Heterocyclic Systems

The pyran-2-one scaffold, a structural relative of this compound, is a well-established precursor for a wide range of heterocyclic compounds. researchgate.netimist.ma Through reactions involving the opening of the pyran ring by various nucleophiles, a plethora of new heterocyclic systems can be generated. researchgate.net These nucleophiles include ammonia, amines, hydrazines, and other amino-substituted heterocycles. researchgate.net

The resulting heterocyclic systems are diverse and include:

Five-membered rings such as pyrazoles, isoxazoles, pyrroles, and thiazoles. researchgate.netimist.ma

Six-membered rings like pyridines, pyrimidines, and quinolines. researchgate.netresearchgate.netimist.ma

Fused heterocyclic systems including benzimidazoles, quinoxalines, and various benzodiazepines and benzothiazepines. researchgate.netimist.ma

The reactivity of 2H-pyran-2-ones as dienes in Diels-Alder reactions further expands their utility in synthesizing complex cyclic systems. chim.it These reactions, when performed with different dienophiles, can lead to the formation of aniline (B41778) derivatives and other substituted benzene (B151609) systems. chim.it The table below summarizes some of the heterocyclic systems synthesized from pyran-2-one precursors.

PrecursorReagentResulting Heterocycle
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA)Ethyl glycinatePyrrolopyranone
Pyran-2-onesAmines, HydrazinesPyridones, Pyrazoles
Pyran-2-ones2-Amino-thiazoleThiazole-containing systems
2H-Pyran-2-onesAlkynes (Diels-Alder)Aniline derivatives

This table illustrates the versatility of pyran-2-one derivatives as precursors to a variety of heterocyclic structures through different reaction pathways.

Development of Chemical Probes for In Vitro Biological Investigations

While direct research on this compound as a chemical probe is not extensively documented, structurally related compounds containing the tetrahydropyran (B127337) (THP) moiety are utilized in the development of probes for biological studies. The THP group is often incorporated as a protecting group for hydroxamic acids, which are key functionalities in certain classes of enzyme inhibitors. nih.gov

For example, in the development of selective histone deacetylase (HDAC) inhibitors, the O-(tetrahydro-2H-pyran-2-yl)hydroxylamine fragment is coupled with carboxylic acids to form THP-protected hydroxamic acids. nih.gov These intermediates are then used to synthesize more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins within cells. mdpi.com The THP group is later removed to reveal the active hydroxamic acid. mdpi.com

The development of fluorescent probes for detecting specific biological molecules also sometimes incorporates pyran-based structures. For instance, probes designed to detect hydrogen peroxide in living cells have been synthesized using chromene scaffolds, which are related to pyrans. mdpi.com These probes can be targeted to specific cellular components, allowing for the visualization of pathological processes. mdpi.com

The table below outlines the role of THP-containing fragments in the synthesis of chemical probes.

Starting Material FragmentCoupled FragmentIntermediateApplication
O-(tetrahydro-2H-pyran-2-yl)hydroxylamineCarboxylic acidTHP-protected hydroxamic acidSynthesis of HDAC inhibitors and degraders
Benzyl 2-(4-(((2-chloro-5-(((tetrahydro-2H-pyran-2-yl)oxy)carbamoyl)phenyl) amino)methyl)phenoxy) acetate (B1210297)---THP-protected ligandSynthesis of PROTACs

This table demonstrates the utility of the tetrahydropyran moiety as a key component in the multi-step synthesis of sophisticated chemical tools for biological research.

Structure-Activity Relationship (SAR) Studies of Pyran-Based Scaffolds in In Vitro Academic Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. In academic research, pyran-based scaffolds are frequently the subject of such studies to understand how structural modifications influence their therapeutic potential.

For instance, SAR studies on pyrimidine (B1678525) derivatives have revealed key structural features that determine their cytotoxic activity. openmedicinalchemistryjournal.com These studies have shown that the nature of the linker and specific substitutions on the heterocyclic ring can significantly enhance or diminish biological effects. openmedicinalchemistryjournal.com Similarly, SAR studies on 4-aryl-4H-chromenes, which contain a pyran ring, have indicated that lipophilicity and the specific placement of substituents are critical for their antitumor activity. researchgate.net

In the context of developing dual-target ligands for dopamine (B1211576) and opioid receptors, a large SAR library was created based on variations in the linker and the pharmacophores connected to a central scaffold, which in some cases included a tetrahydropyran ring. worktribe.com These studies are crucial for fine-tuning the affinity and selectivity of compounds for their biological targets. worktribe.com

The following table summarizes key findings from SAR studies on pyran-related scaffolds.

ScaffoldModificationImpact on Activity
Pyrimidine derivativesIntroduction of a sulfur-containing linkerIncreased cytotoxic activity
4-Aryl-4H-chromenesAltering substituents at the 4- and 7-positionsSignificant effect on antitumor activity based on lipophilicity
Pyrido-benzothiazine derivativesIntroduction of bulkier groupsSubstantial loss of antibacterial activity
HDAC8 inhibitorsModification of the linker and cap groupAltered potency and selectivity

This table highlights how systematic structural modifications of pyran-containing and related heterocyclic scaffolds guide the development of compounds with improved biological activities.

Potential Applications in Materials Science Research

Pyranone derivatives are emerging as promising candidates for applications in materials science due to their unique photophysical and electrochemical properties. researchgate.net These six-membered unsaturated cyclic esters can be engineered to create π-conjugated systems with potential uses in biomedical imaging and the fabrication of electroluminescent materials. researchgate.net

Research has shown that by systematically modifying the donor-acceptor and chromophoric moieties of pyranone scaffolds, highly fluorescent compounds can be developed. researchgate.net Some of these derivatives exhibit bright fluorescence in both solution and the solid state, a desirable characteristic for organic light-emitting diodes (OLEDs). researchgate.net In fact, OLEDs fabricated using specific pyranone derivatives have demonstrated pure white light emission with notable external quantum efficiencies. researchgate.net

The thermal stability and positive solvatochromic properties of certain pyranone-based compounds further enhance their suitability for materials science applications. researchgate.net Electrochemical studies have revealed that these molecules can undergo reversible oxidation, forming stable radical cations, which is a key feature for their use in electronic devices. researchgate.net While direct applications of this compound in this field are not prominent, the broader class of pyran-based compounds clearly holds significant potential.

Conclusion and Future Perspectives

Summary of Current Research Landscape and Key Achievements in Ethyl 2-(2H-pyran-2-yl)acetate Chemistry

The current research landscape focusing specifically on this compound is notably sparse. A thorough review of existing literature reveals a significant focus on the broader class of 2H-pyrans and their derivatives, such as 2H-pyran-2-ones, rather than on this specific ester. However, the achievements within the wider field of 2H-pyran chemistry provide a crucial framework for understanding the potential and challenges associated with the title compound.

Key achievements in the chemistry of 2H-pyrans have primarily revolved around overcoming their inherent instability. Simple 2H-pyrans are often difficult to isolate as they tend to exist in a dynamic equilibrium with their valence isomers, the corresponding acyclic 1-oxatrienes, through a reversible oxa-6π-electrocyclization process. nih.gov This instability has been a major hurdle in exploring their chemistry.

Significant progress has been made in developing synthetic strategies to access stable 2H-pyrans. These methods often rely on introducing steric bulk or electronic factors that favor the cyclic pyran form. For instance, substitution at the C2 position with two alkyl groups can effectively shift the equilibrium toward the 2H-pyran. acs.org Modern catalytic methods have also emerged as powerful tools. A notable one-pot sequence involves a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization, which yields stable, highly substituted 2H-pyrans. organic-chemistry.org Other successful approaches include phosphine-catalyzed [3+3] annulations and the use of 3-iodoxybenzoic acid (IBX) for the oxidation of 3,5-hexadien-1-ols, leading to spontaneous cycloisomerization. organic-chemistry.orgclockss.org

These synthetic advancements have established 2H-pyrans as versatile intermediates in organic synthesis. They are recognized as valuable building blocks for constructing complex molecular architectures, including various natural products and heterocyclic systems. nih.gov Their utility in sequential Diels-Alder/retro-Diels-Alder reactions to generate polysubstituted aromatic platforms is a testament to their synthetic potential. acs.orgacs.org

Key Synthetic Achievement Description Significance
Stabilization via Substitution Introduction of gem-dialkyl groups at the C2-position sterically disfavors the open-chain dienone form. acs.orgEnables the isolation and handling of stable 2H-pyran scaffolds for further reactions.
Catalyzed Rearrangement/Electrocyclization A one-pot sequence using Ag(I) and a base (DBU) transforms propargyl vinyl ethers into stable 2H-pyrans. organic-chemistry.orgProvides a reliable and efficient route to highly substituted and stable 2H-pyrans under relatively mild conditions.
Phosphine-Catalyzed Annulation [3+3] annulation reactions between allenoates and 1C,3O-bisnucleophiles. organic-chemistry.orgOffers a facile entry to stable 2H-pyran structures that are otherwise challenging to synthesize.
Oxidative Cycloisomerization IBX oxidation of highly substituted 3,5-hexadien-1-ols produces 1-oxatriene intermediates that spontaneously cyclize. clockss.orgA one-pot method to generate complex 2,3,4,6-tetrasubstituted 2H-pyrans.

Identification of Remaining Research Gaps and Challenges in Synthesis and Reactivity

The most significant research gap is the targeted synthesis, isolation, and characterization of this compound itself. The lack of literature on this specific molecule suggests that its synthesis and stability present considerable challenges.

Synthesis Challenges:

Instability of the Parent Scaffold: The primary challenge is the anticipated instability of the 2H-pyran ring when substituted only with a single acetate (B1210297) group at the C2 position. This substitution pattern may not provide sufficient steric or electronic stabilization to prevent the ring-opening to the 1-oxatriene tautomer, making the compound difficult or impossible to isolate under normal conditions. nih.gov

Control of Selectivity: Devising a synthetic route that selectively yields the 2H-pyran isomer over other potential products is a major hurdle. Many multicomponent reactions that form pyran rings can lead to a mixture of isomers (e.g., 2H- and 4H-pyrans), requiring complex purification. orientjchem.org

Reactivity Challenges:

Valence Tautomerism: The equilibrium between the 2H-pyran and the 1-oxatriene form dictates the compound's reactivity. This duality means that it could react either as a cyclic ether or as a conjugated dienone, complicating the prediction and control of reaction outcomes.

Lack of Characterization Data: Without an isolated sample, fundamental reactivity studies cannot be performed. There is no experimental data on how the acetate functionality at the C2 position influences the pyran ring's reactivity towards electrophiles, nucleophiles, or in cycloaddition reactions.

A key challenge for future research will be to design a synthetic strategy that either stabilizes the 2H-pyran ring of this compound or allows for its in-situ trapping and characterization.

Emerging Trends in 2H-Pyran Chemistry and their Broader Applications

The field of 2H-pyran chemistry is evolving, with several emerging trends pointing towards new opportunities and applications. These trends provide a roadmap for what could be explored with the this compound scaffold, should its synthesis be achieved.

One of the most promising trends is the use of 2H-pyrans in domino and multicomponent reactions (MCRs) . MCRs are highly efficient processes that create complex molecules in a single step, aligning with the principles of green chemistry. orientjchem.orgbohrium.com The use of stable 2,2-disubstituted-2H-pyrans as dienes in sequential Diels-Alder/retro-Diels-Alder reactions to build complex aromatic and heteroaromatic systems is a prime example of this trend. acs.orgacs.org

Another significant trend is the integration of computational chemistry , particularly Density Functional Theory (DFT) calculations, with experimental work. bohrium.commdpi.com DFT studies are increasingly used to predict the stability of pyran derivatives, understand the thermodynamics of the 2H-pyran/1-oxatriene equilibrium, and elucidate reaction mechanisms. mdpi.com This synergy between theory and practice accelerates the discovery of new synthetic routes and stable compounds.

The applications of pyran derivatives continue to expand, driven by their diverse biological activities. The pyran motif is a privileged scaffold in medicinal chemistry, found in compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. orientjchem.orgresearchgate.net This broad bioactivity suggests that novel, unexplored pyran derivatives could be valuable leads in drug discovery programs. Furthermore, pyran-based systems are being investigated for their use in materials science, including as components for optoelectronic devices. bohrium.com

Emerging Trend Description Potential Broader Application
Domino Reactions Utilizing 2H-pyrans in sequential reactions (e.g., DA/rDA) to rapidly build molecular complexity. acs.orgEfficient synthesis of polysubstituted aromatic compounds for pharmaceuticals and materials.
Green Catalysis Development of eco-friendly, reusable catalysts for pyran synthesis. orientjchem.orgMore sustainable and cost-effective production of pyran-based chemicals.
Computational Modeling Using DFT to predict stability, reactivity, and spectroscopic properties of new pyran derivatives. mdpi.comRational design of stable 2H-pyrans and targeted synthesis of functional molecules.
Medicinal Chemistry Exploration of pyran scaffolds for developing new therapeutic agents. researchgate.netDiscovery of new drugs for cancer, infectious diseases, and inflammatory conditions.

Future Directions for Academic Research on this compound

Given the significant gaps in our knowledge, the future academic research on this compound can be structured along several key directions, from fundamental synthesis to applied science.

Fundamental Synthesis and Stabilization: The primary goal must be the successful synthesis and characterization of the title compound. Future work should focus on applying modern synthetic methodologies, such as the catalyzed propargyl-Claisen rearrangement or phosphine-catalyzed annulations, which have proven effective for other stable 2H-pyrans. organic-chemistry.orgorganic-chemistry.org Research could also explore the synthesis of derivatives with additional substitutions on the pyran ring (e.g., at C5 or C6) to systematically study how electronic and steric factors influence the stability of the 2-acetate-2H-pyran system.

Physicochemical and Computational Studies: Once synthesized, a crucial research direction would be to thoroughly investigate the physicochemical properties of this compound. This includes a detailed study of its valence tautomerism with the corresponding 1-oxatriene. A combination of variable-temperature NMR spectroscopy and DFT calculations could quantify the equilibrium and the energy barrier for interconversion, providing deep insights into the factors governing its stability. nih.gov

Exploration of Reactivity: A systematic investigation of the compound's reactivity is essential. This would involve studying its behavior in key organic transformations, including:

Cycloaddition Reactions: Investigating its potential as a diene in Diels-Alder reactions.

Reactions at the Ester: Exploring hydrolysis, transesterification, and amidation to create a library of 2-(2H-pyran-2-yl)acetic acid derivatives.

Ring Transformations: Studying its reactivity towards nucleophiles and electrophiles to see if the pyran ring can be converted into other heterocyclic or carbocyclic systems.

Application-Oriented Research: Drawing inspiration from the broader class of pyran compounds, future research should explore the potential applications of the this compound scaffold. This could involve synthesizing a library of derivatives and screening them for biological activity (e.g., antimicrobial, cytotoxic). The unique functionality of the acetate side chain offers a handle for conjugation to other molecules, opening possibilities for its use as a novel building block in medicinal chemistry or materials science.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing Ethyl 2-(2H-pyran-2-yl)acetate?

this compound is synthesized via a cascade reaction between methyl coumalate (MCat) and activated methylene compounds. Key parameters include:

  • Temperature control : Maintaining 80–100°C to minimize decarboxylation side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst use : Mild bases like K₂CO₃ improve yields (up to 72%) compared to stronger bases, which promote undesired decarboxylation .

Advanced Reaction Mechanisms

Q. Q2. How does the proposed mechanism for this compound formation differ from earlier hypotheses?

Earlier mechanisms assumed direct cyclization of MCat with methylene compounds. However, recent studies propose a stepwise process :

Knoevenagel condensation between MCat and the methylene compound.

Electrophilic cyclization facilitated by the electron-rich pyran intermediate.

Decarboxylation suppression via precise temperature control, validated by isotopic labeling and intermediate isolation .

Basic Structural Characterization

Q. Q3. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR : ¹H and ¹³C NMR identify key signals:
    • Pyran ring protons (δ 5.8–6.3 ppm, multiplet).
    • Ester carbonyl (δ 170–172 ppm).
  • X-ray crystallography : SHELXL refinement (via SHELX-2018) resolves bond lengths (C-O: 1.36 Å) and dihedral angles, confirming the 2H-pyran configuration .

Advanced Crystallographic Refinement Challenges

Q. Q4. How do SHELXL refinement strategies address data limitations in crystallographic studies of this compound derivatives?

For low-resolution data (<1.0 Å), SHELXL employs:

  • Twinning refinement : For non-merohedral twinning (common in pyran derivatives).
  • Restraints on ADP parameters : To stabilize thermal motion models in flexible ester groups.
  • Hirshfeld surface analysis : Validates hydrogen-bonding networks (e.g., C-H···O interactions) .

Data Contradiction Analysis

Q. Q5. How can researchers reconcile discrepancies in reported yields (67% vs. 72%) for this compound synthesis?

Yield variations arise from:

  • Decarboxylation sensitivity : Higher temperatures (>100°C) reduce yields by 15–20%.
  • Purification methods : Column chromatography (hexane/EtOAc) vs. recrystallization (ethanol/water) impacts recovery rates.
  • Reagent purity : Activated methylene compounds (e.g., malononitrile) with >95% purity minimize side products .

Basic Analytical Methodologies

Q. Q6. What analytical techniques are used to quantify this compound in reaction mixtures?

  • GC-MS : Quantifies purity (m/z 196 [M+]) with a DB-5MS column (30 m × 0.25 mm).
  • HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30) at 254 nm.
  • TLC : Rf = 0.4 (silica gel, hexane/EtOAc 3:1) .

Advanced Spectral Interpretation

Q. Q7. How can researchers resolve overlapping signals in the ¹H NMR spectrum of this compound?

  • COSY and HSQC : Assign pyran ring protons (δ 6.1 ppm) and distinguish them from ester methyl groups (δ 1.2 ppm).
  • Variable-temperature NMR : Reduces signal broadening caused by ring puckering dynamics .

Stability and Storage

Q. Q8. What storage conditions prevent degradation of this compound?

  • Temperature : Store at –20°C in amber vials to prevent ester hydrolysis.
  • Humidity control : Desiccants (silica gel) maintain stability >24 months.
  • Solvent compatibility : Avoid protic solvents (e.g., MeOH) to suppress nucleophilic attack on the ester group .

Advanced Degradation Studies

Q. Q9. What computational models predict the thermal degradation pathways of this compound?

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Primary pathway : Ester hydrolysis (ΔG‡ = 28.5 kcal/mol) at >120°C.
  • Secondary pathway : Pyran ring opening via retro-Diels-Alder (ΔG‡ = 34.2 kcal/mol).
    Validation via TGA-FTIR confirms CO₂ release at 220°C .

Biological Activity Profiling

Q. Q10. How is this compound used in structure-activity relationship (SAR) studies?

  • Antimicrobial assays : MIC testing against S. aureus (8–16 µg/mL) reveals enhanced activity with electron-withdrawing pyran substituents.
  • Molecular docking : Pyran oxygen interacts with bacterial DNA gyrase (binding energy: –9.2 kcal/mol) .

Advanced SAR Optimization

Q. Q11. What strategies improve the bioactivity of this compound derivatives?

  • Substitution at C-4 : Bromine increases lipophilicity (logP from 1.8 to 2.5) and membrane penetration.
  • Ester hydrolysis : Free carboxylic acid derivatives show higher solubility but reduced CNS penetration .

Computational Modeling

Q. Q12. How do QSPR models predict the physicochemical properties of this compound analogs?

  • Descriptors : Topological polar surface area (TPSA ≈ 50 Ų) and molar refractivity (MR ≈ 45).
  • Software : COSMO-RS predicts solubility in DMSO (25 mg/mL) vs. water (0.3 mg/mL) .

Purification Techniques

Q. Q13. What chromatographic methods are effective for purifying this compound?

  • Flash chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (4:1) gradient.
  • Prep-HPLC : C18 column (MeCN/H₂O, 60:40) at 10 mL/min .

Advanced Purification Challenges

Q. Q14. How can researchers address co-elution of this compound with decarboxylated byproducts?

  • pH-sensitive SPE : Use Oasis HLB cartridges (pH 6.0) to retain acidic byproducts.
  • Chiral columns : Resolve enantiomers if asymmetric synthesis is attempted .

Alternative Synthetic Routes

Q. Q15. What alternative precursors can synthesize this compound?

  • Vinylogous aldol reaction : Ethyl acetoacetate and propargyl alcohol under AuCl₃ catalysis.
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h (70% yield) .

Advanced Comparative Analysis

Q. Q16. How do synthetic routes for this compound compare in scalability and green chemistry metrics?

  • Atom economy : Cascade reaction (82%) outperforms stepwise synthesis (65%).
  • E-factor : Solvent recovery reduces waste from 5.2 kg/kg to 1.8 kg/kg.
  • Catalyst recycling : Immobilized enzymes (CAL-B lipase) enable 5 reaction cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.